molecular formula C7H8N2O2 B1390139 Methyl 2-methylpyrimidine-5-carboxylate CAS No. 5571-03-9

Methyl 2-methylpyrimidine-5-carboxylate

Cat. No.: B1390139
CAS No.: 5571-03-9
M. Wt: 152.15 g/mol
InChI Key: XGWMLJAOJOALRA-UHFFFAOYSA-N
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Description

Methyl 2-methylpyrimidine-5-carboxylate: is an organic compound belonging to the pyrimidine family, characterized by its molecular formula C_7H_8N_2O_2. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • From 2-Methylpyrimidine-5-carboxylic Acid: The compound can be synthesized by esterifying 2-methylpyrimidine-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

  • From this compound: Another method involves the reaction of 2-methylpyrimidine-5-carboxylate with methanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, where precise control of temperature and pressure is maintained to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Nucleophiles like ammonia (NH_3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Amides, esters, and other substituted pyrimidines.

Scientific Research Applications

Chemistry: Methyl 2-methylpyrimidine-5-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, such as cancer and infectious diseases. Industry: The compound finds applications in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-methylpyrimidine-5-carboxylate exerts its effects depends on its specific application. For instance, in drug development, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological pathways.

Comparison with Similar Compounds

  • Methyl 5-methylpyrimidine-2-carboxylate: A positional isomer with similar chemical properties but different biological activity.

  • Methyl 1H-1,2,4-triazole-3-carboxylate: Another heterocyclic compound used in pharmaceutical synthesis.

Uniqueness: Methyl 2-methylpyrimidine-5-carboxylate is unique in its specific positioning of the methyl group on the pyrimidine ring, which influences its reactivity and biological activity compared to its isomers and similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 2-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWMLJAOJOALRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668589
Record name Methyl 2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5571-03-9
Record name Methyl 2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(4-chlorophenyl)-N-{(2S,4R)-2-methyl-1-[(2-methylpyrimidin-5-yl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}acetamide was prepared following general procedure H, substituting 2-methylpyrimidine-5-carbonyl chloride for 6-trifluoromethyl nicotinyl chloride. (2-methylpyrimidine-5-carbonyl chloride was prepared in four steps. To a solution of 3,3-dimethoxypropionate in ethylene glycol dimethyl ether was added sodium hydride at 0° C., then methyl formate. The reaction mixture was warmed up to 50° C. for 30 m. and then stirred at room temperature for 20 h. Anhydrous diethyl ether was added and the precipitate was filtered to give sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate. To a solution of acetamide hydrochloride in dimethylformamide was added preformed sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate. Reaction mixture was heated to 100° C. for 1 h. to give methyl 2-methylpyrimidine-5-carboxylate. Hydrolysis of the ester with sodium hydroxide gave 2-methylpyrimidine-5-carboxylic acid. Subsequent treatment of this carboxylic acid with oxalyl chloride and catalytic DMF afforded 2-methylpyrimidine-5-carbonyl chloride in decent yield). The rest of the procedures were followed as indicated in general procedure H to afford N-(4-chlorophenyl)-N-{(2S,4R)-2-methyl-1-[(2-methylpyrimidin-5-yl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}acetamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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